molecular formula C19H17N3O4 B5307759 (5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5307759
M. Wt: 351.4 g/mol
InChI Key: POYFTXFDABICOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylamino group, and a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and methylphenylamino precursors, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can provide insights into the compound’s potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-(3-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-6-8-13(9-7-12)20-11-16-17(23)21-19(25)22(18(16)24)14-4-3-5-15(10-14)26-2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFTXFDABICOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.